molecular formula C22H28N2O4 B4116424 N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No. B4116424
M. Wt: 384.5 g/mol
InChI Key: WCLABRXZNFDXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. URB597 is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that plays a role in pain modulation, mood regulation, and appetite control. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, potentially leading to therapeutic effects.

Mechanism of Action

N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide selectively inhibits FAAH, an enzyme that breaks down the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, leading to various physiological effects. By inhibiting FAAH, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and potential therapeutic effects.
Biochemical and Physiological Effects:
N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This can lead to various physiological effects, including analgesia, anxiolysis, and antidepressant effects. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has also been shown to decrease food intake and body weight in animal models of obesity.

Advantages and Limitations for Lab Experiments

N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or neurotransmitters. It is also relatively stable and can be administered orally or intraperitoneally. However, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has some limitations, including its short half-life and potential off-target effects.

Future Directions

There are several potential future directions for research on N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide. One area of interest is its potential use in treating addiction, particularly opioid addiction. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to reduce the rewarding effects of opioids in animal models, suggesting that it may be a promising treatment option for opioid addiction. Another area of interest is its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been shown to have neuroprotective effects in animal models, suggesting that it may be a promising therapeutic option for these conditions. Additionally, further research is needed to determine the optimal dosing and administration of N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide for therapeutic use.

Scientific Research Applications

N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic benefits in various disease conditions. Studies have shown that N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, N-(4-tert-butylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has been studied for its potential benefits in treating addiction, obesity, and neurodegenerative disorders.

properties

IUPAC Name

N'-(4-tert-butylphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-22(2,3)16-7-9-17(10-8-16)24-21(26)20(25)23-13-12-15-6-11-18(27-4)19(14-15)28-5/h6-11,14H,12-13H2,1-5H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCLABRXZNFDXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-tert-Butyl-phenyl)-N'-[2-(3,4-dimethoxy-phenyl)-ethyl]-oxalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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